molecular formula C11H17N B13964459 1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole CAS No. 752206-01-2

1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Cat. No.: B13964459
CAS No.: 752206-01-2
M. Wt: 163.26 g/mol
InChI Key: BTOBLSPEBTUZCB-UHFFFAOYSA-N
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Description

1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole is a bicyclic compound featuring a partially unsaturated 2,5-dihydro-1H-pyrrole ring fused to a 2-methylcyclohexene substituent. This structure confers unique steric and electronic properties, making it relevant in organic synthesis and materials science. The methylcyclohexene group introduces steric bulk and moderate electron-donating effects, which influence reactivity and intermolecular interactions.

Properties

CAS No.

752206-01-2

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-(2-methylcyclohexen-1-yl)-2,5-dihydropyrrole

InChI

InChI=1S/C11H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h4-5H,2-3,6-9H2,1H3

InChI Key

BTOBLSPEBTUZCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1)N2CC=CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylcyclohexanone with an amine to form the pyrrole ring. The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated compounds.

Scientific Research Applications

1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate (): The dihedral angles between the 2,5-dihydro-1H-pyrrole core and its chlorophenyl substituents (74.87° and 29.09°) highlight significant out-of-plane twisting due to steric hindrance from the chloro groups.
  • 1-Tosyl-3-vinyl-2,5-dihydro-1H-pyrrole (): The tosyl (p-toluenesulfonyl) group is strongly electron-withdrawing, polarizing the pyrrole ring and enhancing electrophilic reactivity.

Electronic and Steric Properties

  • 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole ():
    The methylsulfonyl group is a robust electron-withdrawing substituent, significantly reducing electron density on the pyrrole ring. This contrasts with the target compound, where the methylcyclohexene group may donate electrons via hyperconjugation, increasing the nucleophilicity of the pyrrole ring. Such differences dictate divergent applications in catalysis or polymer chemistry .

Comparative Physicochemical Data

Property Target Compound Ethyl 4-(4-chloroanilino)... () 1-Tosyl-3-vinyl... () 1-(Methylsulfonyl)... () 1-(3-Chlorophenyl)... ()
Molecular Weight (g/mol) ~217 (estimated) 409.28 249.33 163.22 209.68
Key Functional Groups Methylcyclohexene Chlorophenyl, Carboxylate Tosyl, Vinyl Methylsulfonyl Chlorophenyl, Dimethyl
Electron Effects Mildly donating Electron-withdrawing (Cl, carbonyl) Strongly withdrawing (tosyl) Strongly withdrawing (sulfonyl) Withdrawing (Cl), donating (methyl)
Reactivity Moderate nucleophile Hydrogen-bonding capacity High electrophilicity High stability, low nucleophilicity Halogen-mediated reactivity

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